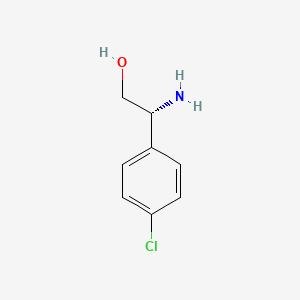

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol

Description

BenchChem offers high-quality (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-2-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJASJZNNGLIKBY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. As a chiral amino alcohol, this compound and its derivatives are of significant interest in medicinal chemistry and pharmaceutical development. The presence of a para-substituted chlorine on the phenyl ring, combined with the chiral center, imparts unique electronic and lipophilic characteristics that are crucial for biological activity. This document details its structural and chemical properties, offers insights into its synthesis and analysis, and discusses its relevance as a building block for more complex therapeutic agents.

Introduction: The Significance of Chiral Amino Alcohols in Drug Discovery

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous biologically active molecules. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol belongs to this important class of compounds. Its chirality is of paramount importance; in drug development, it is common for one enantiomer of a chiral molecule to exhibit greater therapeutic efficacy or a more favorable side-effect profile than its mirror image. The "R" configuration at the chiral center, along with the electronic influence of the chlorine atom, makes this molecule a valuable intermediate for synthesizing novel compounds with potential applications in various therapeutic areas. This guide will delve into the core physicochemical properties that are essential for researchers working with this compound.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

Structural and Chemical Identifiers

The foundational information for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is summarized in the table below. These identifiers are crucial for unambiguous documentation and database searches.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | [1] |

| Synonyms | (2R)-2-amino-2-(4-chlorophenyl)ethanol | [2] |

| CAS Number | 179811-64-4 | [1][3] |

| Molecular Formula | C₈H₁₀ClNO | [4][5] |

| Molecular Weight | 171.62 g/mol | [1] |

| InChI Key | AJASJZNNGLIKBY-UHFFFAOYSA-N | [1][3] |

Physical Properties

The physical state and solubility of a compound are critical for its handling, formulation, and biological absorption.

| Property | Value | Source |

| Physical Form | Solid | [2][3] |

| Appearance | White to Yellow Solid | [6] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol |

From a Senior Application Scientist's perspective, the lack of precise, experimentally determined melting and boiling points in readily available literature suggests that further characterization of this compound would be a valuable contribution to the field. When preparing this compound, differential scanning calorimetry (DSC) would be the recommended method for obtaining an accurate melting point.

Chemical and Spectroscopic Properties

While detailed spectroscopic data for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is not widely published, the expected spectral characteristics can be inferred from its structure.

-

¹H and ¹³C NMR Spectroscopy : These techniques are essential for confirming the structure of the synthesized compound. The proton NMR would show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons adjacent to the hydroxyl group, and the exchangeable protons of the amino and hydroxyl groups. The carbon NMR would similarly provide a unique fingerprint of the carbon skeleton.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching of the alcohol and amine groups, C-H stretching of the aromatic and aliphatic portions, and C-Cl stretching.

-

Mass Spectrometry (MS) : This would be used to confirm the molecular weight of the compound.

Scientist's Note: When undertaking the synthesis of this or related compounds, it is imperative to perform a full suite of spectroscopic analyses (NMR, IR, and MS) to unequivocally confirm the identity and purity of the final product. These data form the bedrock of any subsequent biological or chemical studies.

Synthesis and Reactivity

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a valuable chiral building block for the synthesis of more complex molecules, a critical aspect of pharmaceutical research.[1]

Synthetic Pathways

Several synthetic routes can be envisioned for the preparation of this chiral amino alcohol. A common strategy involves the asymmetric reduction of a corresponding α-amino ketone.

Figure 1: A generalized synthetic workflow for the preparation of the target compound.

A frequently employed method for synthesizing 1,2-amino alcohols is through the ring-opening of chiral epoxides.[1] Another approach involves the reduction of a nitro alcohol intermediate, such as 2-nitro-1-(4-chlorophenyl)ethanol, often using catalytic hydrogenation (e.g., H₂ with a Palladium on carbon catalyst).[1]

Chemical Reactivity

The reactivity of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is dictated by its amino and hydroxyl functional groups.[1]

-

The amino group is nucleophilic and will readily react with various electrophiles.

-

Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions .

-

These functional groups also provide sites for glycosylation , allowing for the synthesis of derivatives with modified solubility and pharmacokinetic properties.

Applications in Research and Drug Development

The phenylethanolamine scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds.

As a Chiral Building Block

The primary application of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is as a chiral intermediate for the synthesis of more complex, enantiomerically pure molecules.[1] This is particularly crucial in the development of pharmaceuticals where stereochemistry dictates biological activity. For example, it can be used in the synthesis of unnatural amino acids and various heterocyclic compounds with potential therapeutic value.[1]

Potential Therapeutic Areas

While this specific compound is primarily a synthetic intermediate, its structural motifs are found in drugs targeting a variety of conditions. For instance, related 2-amino-1-phenylethanol derivatives are utilized in the development of drugs for neurological disorders.[7] Furthermore, derivatives of similar amino alcohols have been investigated for their antimicrobial activity against various bacterial and fungal strains.[1]

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.

Hazard Identification

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The corresponding GHS pictogram is GHS07 (Exclamation mark).[2][3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Ventilation: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[8][9]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8] It is recommended to store at 2-8°C, protected from light.[2][3]

Conclusion

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral compound of significant interest to the scientific and drug development communities. Its well-defined structure, featuring a key chiral center and a strategically placed chloro-substituent, makes it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, synthetic routes, and safety protocols, as outlined in this guide, is essential for any researcher intending to work with this versatile intermediate. Future research focused on the full experimental characterization of its physical properties and the exploration of its utility in the synthesis of new biologically active molecules is warranted.

References

- Safety D

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. SciHorizon. [Link]

- CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

-

2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4. BuyersGuideChem. [Link]

-

Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office. [Link]

-

2-[(4-chlorophenyl)amino]ethanol | CAS#:2933-81-5. Chemsrc. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-2-Amino-2-(3-chlorophenyl)ethanol | 926291-77-2 [sigmaaldrich.com]

- 3. 2-Amino-2-(4-chlorophenyl)ethan-1-ol | 179811-64-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-[(4-chlorophenyl)amino]ethanol | CAS#:2933-81-5 | Chemsrc [chemsrc.com]

- 6. (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Profile of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: A Technical Guide

Introduction

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral amino alcohol of significant interest in pharmaceutical research and asymmetric synthesis. Its stereochemistry is a critical determinant of its biological activity and chemical reactivity. Consequently, unambiguous structural elucidation and confirmation of its enantiopurity are paramount. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they are applied to the characterization of this compound. We will delve into the theoretical underpinnings of each technique, present detailed methodologies for data acquisition, and offer in-depth interpretation of the spectral data, both observed in related structures and predicted for the title compound.

Molecular Structure and Chirality

The structural integrity and stereochemical configuration of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol are the foundation of its function. Spectroscopic analysis serves to confirm this structure.

Figure 1. Chemical structure of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol with the chiral center indicated by an asterisk.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂).[1]

-

Data Acquisition:

-

Use a standard pulse program on a 400 MHz or higher field NMR spectrometer.[1]

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Predicted ¹H NMR Data and Interpretation:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H-2', H-6') | ~7.35 | Doublet | ~8.5 | 2H |

| Aromatic (H-3', H-5') | ~7.28 | Doublet | ~8.5 | 2H |

| Methine (CH-N) | ~4.1-4.3 | Doublet of Doublets (dd) | Jax ≈ 8-9, Jbx ≈ 4-5 | 1H |

| Methylene (CH₂-O) | ~3.6-3.8 | Multiplet (m) | - | 2H |

| Amine (NH₂) | Variable (broad singlet) | Broad Singlet (br s) | - | 2H |

| Hydroxyl (OH) | Variable (broad singlet) | Broad Singlet (br s) | - | 1H |

-

Aromatic Protons: The para-substituted chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the chlorine atom (H-3', H-5') will be slightly upfield compared to the protons ortho to the amino-substituted carbon (H-2', H-6').

-

Chiral Center Protons: The methine proton (CH-N) is coupled to the two diastereotopic protons of the adjacent methylene group (CH₂-O), resulting in a doublet of doublets. The diastereotopicity arises from the adjacent chiral center.

-

Exchangeable Protons: The chemical shifts of the amine (NH₂) and hydroxyl (OH) protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets due to rapid chemical exchange.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

The spectral width should be set to encompass a range of 0-160 ppm.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

-

Predicted ¹³C NMR Data and Interpretation:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | ~132-134 |

| Aromatic (C-1') | ~140-142 |

| Aromatic (CH) | ~128-129 |

| Aromatic (CH) | ~127-128 |

| Methylene (CH₂-O) | ~65-68 |

| Methine (CH-N) | ~58-62 |

-

Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ethan-1-ol chain (C-1') will be deshielded.

-

Aliphatic Carbons: The carbon attached to the hydroxyl group (CH₂-O) will be downfield from the carbon attached to the amino group (CH-N). The specific chemical shifts are sensitive to the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (ATR Method):

-

Sample Preparation: A small amount of the solid (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹. The background is automatically subtracted.[2]

-

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | O-H and N-H stretching | Strong, Broad |

| 3100-3000 | Aromatic C-H stretching | Medium |

| 2950-2850 | Aliphatic C-H stretching | Medium |

| ~1600, ~1490 | C=C aromatic ring stretching | Medium to Strong |

| ~1100-1000 | C-O stretching | Strong |

| ~1090 | C-Cl stretching | Strong |

| ~830 | C-H out-of-plane bending (para-substitution) | Strong |

-

O-H and N-H Stretching: A broad band in the 3400-3200 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the hydroxyl and amino groups, often with discernible shoulders.

-

Aromatic Region: The presence of the aromatic ring is confirmed by C-H stretching just above 3000 cm⁻¹ and characteristic C=C stretching absorptions around 1600 and 1490 cm⁻¹.

-

Fingerprint Region: The strong absorptions for C-O and C-Cl stretching, along with the out-of-plane bending for the para-substituted ring, provide further confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Experimental Protocol (ESI):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition:

-

Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight, quadrupole).

-

Acquire the mass spectrum in positive ion mode.

-

Predicted Mass Spectrometry Data and Interpretation:

-

Molecular Ion Peak: The protonated molecule [M+H]⁺ is expected at m/z 172.05. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic [M+H+2]⁺ peak at m/z 174.05 with approximately one-third the intensity of the [M+H]⁺ peak.

-

Key Fragmentation Pathways:

-

Loss of water: A fragment corresponding to the loss of H₂O from the protonated molecule ([M+H - H₂O]⁺) is expected at m/z 154.04.

-

Benzylic Cleavage: Cleavage of the C-C bond between the chiral center and the methylene group can lead to the formation of the [4-Cl-C₆H₄-CH(NH₂)]⁺ fragment at m/z 140.03.

-

Figure 2. Predicted major fragmentation pathways for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, employing ¹H and ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. The combination of these techniques allows for the unambiguous determination of its chemical structure, the identification of key functional groups, and the confirmation of its molecular weight and fragmentation patterns. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, development, and quality control of this important chiral building block.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols.

- American Chemical Society. (2001). Specific Recognition of Chiral Amino Alcohols via Lanthanide Coordination Chemistry. Inorganic Chemistry.

- National Institutes of Health. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.

- The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- American Chemical Society. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral amino alcohol of significant interest in pharmaceutical development due to its structural relation to various bioactive molecules. Understanding its three-dimensional atomic arrangement is paramount for elucidating structure-activity relationships (SAR), guiding lead optimization, and ensuring solid-state properties are well-characterized for drug formulation. This technical guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of this compound. We will explore the synthesis and crystallization strategies, the principles and a detailed protocol for single-crystal X-ray diffraction (SCXRD), and the interpretation of the resulting structural data. This document is intended to serve as a practical and authoritative resource, grounded in established scientific principles and field-proven insights.

Introduction: The Significance of Chirality and Crystal Structure in Drug Design

Chirality is a fundamental property in pharmacology, where the enantiomers of a drug molecule can exhibit markedly different physiological effects.[1] The specific spatial arrangement of atoms in a chiral molecule, such as (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, dictates its interaction with biological targets, which are themselves chiral. Therefore, the unambiguous determination of the absolute configuration and the detailed molecular geometry is a critical step in drug discovery and development.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of molecules in the solid state.[2][3] It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the crystal packing. This information is invaluable for understanding the compound's physical properties, such as solubility, stability, and melting point, and for identifying potential polymorphs—different crystal structures of the same compound that can have different properties.

This guide will walk through the essential steps to achieve a high-quality crystal structure of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, from obtaining suitable single crystals to the final analysis of the crystallographic data.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the resolution and accuracy of the final structure.

Proposed Synthesis Route

While various synthetic routes to chiral amino alcohols exist, a common and effective method involves the asymmetric reduction of a corresponding α-amino ketone. A plausible synthesis for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is outlined below. This method leverages well-established reactions in organic synthesis.

Experimental Protocol: Synthesis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol

-

Synthesis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride: Start with the commercially available 2-bromo-1-(4-chlorophenyl)ethanone. React it with hexamethylenetetramine (HMTA) followed by acidic hydrolysis to yield the α-amino ketone hydrochloride. This is a modification of the Delepine reaction.

-

Asymmetric Reduction: The key step to introduce the desired stereochemistry is the asymmetric reduction of the ketone. A well-regarded method is the use of a chiral catalyst, such as a ruthenium-based catalyst, in an asymmetric transfer hydrogenation reaction.[4]

-

Dissolve 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in a suitable solvent like methanol.

-

Add a chiral ruthenium catalyst (e.g., RuCl) and a hydrogen source (e.g., formic acid/triethylamine mixture).

-

The reaction is typically run at a slightly elevated temperature (e.g., 40-60 °C) and monitored by HPLC or TLC for completion.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid and neutralize the hydrochloride salt.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is then purified by column chromatography on silica gel to yield pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.

-

Crystallization Strategies for Chiral Amino Alcohols

Growing single crystals suitable for X-ray diffraction can be more of an art than a science, often requiring screening of various conditions. For chiral amino alcohols, several techniques have proven effective.[1][5][]

Crystallization Workflow Diagram

Caption: Workflow for crystallization and crystal selection.

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, and hexane). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and observe for crystal growth over several days to weeks.

-

-

Vapor Diffusion:

-

This technique is particularly useful for compounds that are highly soluble.

-

Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a solvent in which the compound is insoluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

-

Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed directly in a small well within a larger sealed chamber containing the anti-solvent.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in solubility upon cooling can induce the formation of high-quality crystals.

-

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the SCXRD experiment can be performed.[2][7][8]

SCXRD Workflow Diagram

Caption: The workflow of single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD Data Collection and Structure Solution

-

Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7]

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Modern diffractometers automate the process of determining the unit cell parameters and developing a data collection strategy to ensure a complete and redundant dataset is collected.

-

-

Data Reduction and Processing:

-

The collected diffraction images are processed to integrate the intensities of each reflection.

-

These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization, absorption) and scaled. The output is a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

-

-

Structure Solution:

-

The "phase problem" is solved using computational methods, such as Direct Methods or the Patterson method, to generate an initial electron density map.

-

This map is interpreted to build an initial molecular model, identifying the positions of the heavier atoms (Cl, O, N, C).

-

-

Structure Refinement:

-

The initial model is refined against the experimental data using a least-squares minimization algorithm. This process iteratively adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

For a chiral molecule crystallized in a non-centrosymmetric space group, the absolute configuration is determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

-

-

Validation and Reporting:

-

The final refined structure is validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic quality.

-

The final results are reported in a standard Crystallographic Information File (CIF) format, which can be deposited in a public database such as the Cambridge Structural Database (CSD).[9]

-

Analysis of the Crystal Structure

While a specific, experimentally determined structure for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is not publicly available at the time of writing, we can present a table of expected crystallographic parameters based on analogous structures found in the Cambridge Structural Database (CSD). This provides a valuable reference for what researchers might expect to find.

Table 1: Representative Crystallographic Data for a Chiral Amino Alcohol

| Parameter | Expected Value/Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁, P2₁2₁2₁, etc. (Non-centrosymmetric) | Defines the symmetry operations within the unit cell; must be non-centrosymmetric for a chiral molecule. |

| a (Å) | 5 - 15 | Unit cell dimension. |

| b (Å) | 8 - 20 | Unit cell dimension. |

| c (Å) | 5 - 15 | Unit cell dimension. |

| α, β, γ (°) | α=γ=90, β≠90 (Monoclinic) | Unit cell angles. |

| Volume (ų) | 800 - 1500 | Volume of the unit cell. |

| Z | 2 or 4 | Number of molecules in the unit cell. |

| R₁ (final) | < 0.05 | A measure of the agreement between the model and the data (lower is better). |

| wR₂ (final) | < 0.15 | A weighted measure of the agreement (lower is better). |

| Goodness-of-Fit | ~ 1.0 | Should be close to 1 for a good refinement. |

| Flack Parameter | ~ 0.0(1) | Confirms the absolute (R) configuration of the molecule. A value near 1 would indicate the opposite (S) configuration. |

Key Structural Features and Intermolecular Interactions

The crystal structure would be expected to reveal several key features:

-

Molecular Conformation: The torsion angles around the C-C and C-N bonds will define the overall shape of the molecule. The relative orientation of the 4-chlorophenyl ring and the amino-alcohol backbone is of particular interest.

-

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the nitrogen and oxygen atoms are also acceptors. It is highly probable that the crystal packing will be dominated by a network of intermolecular hydrogen bonds (e.g., N-H···O, O-H···N, N-H···N). These interactions are crucial for the stability of the crystal lattice.

-

π-Interactions: The 4-chlorophenyl ring may participate in π-π stacking or C-H···π interactions, further stabilizing the crystal structure.

Understanding these interactions is not merely an academic exercise. They directly influence the material's properties and can be critical for designing stable pharmaceutical formulations and predicting potential polymorphism.

Conclusion and Future Outlook

This guide has outlined a comprehensive, scientifically grounded approach to the synthesis, crystallization, and crystal structure analysis of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. By following these detailed protocols, researchers can obtain a high-resolution crystal structure, which is an indispensable piece of information for modern drug development. The resulting structural data provides definitive proof of the molecule's absolute configuration and offers deep insights into the intermolecular forces that govern its solid-state behavior. This knowledge is foundational for advancing the compound from a laboratory curiosity to a potential therapeutic agent.

References

-

Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 149-167). [Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from Springer Nature. [Link]

-

Technobis. (2022). Advancements in chiral crystallization. Retrieved from Technobis. [Link]

-

Kavita, K., et al. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. [Link]

-

Mastai, Y., et al. (2015). Amino-Acid-Based Chiral Nanoparticles for Enantioselective Crystallization. Angewandte Chemie International Edition. [Link]

-

Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

-

PubChem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride. Retrieved from National Center for Biotechnology Information. [Link]

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from SciHorizon. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from CCDC. [Link]

Sources

A Theoretical and Computational Roadmap for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: From Molecular Structure to Bioactivity Prediction

Abstract

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral molecule of significant interest in medicinal and synthetic chemistry. Its phenylethanolamine scaffold is a cornerstone for numerous biologically active compounds, and the para-chloro substitution on the aromatic ring critically influences its lipophilicity and electronic properties, which in turn can modulate its biological activity.[1] This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Addressed to researchers, scientists, and drug development professionals, this document outlines a systematic application of modern computational chemistry techniques to elucidate the molecule's structural, electronic, and interactive properties. By presenting a validated workflow, from initial structure prediction to advanced simulations of biological interactions and ADMET profiling, this guide serves as a practical roadmap for unlocking the therapeutic potential of this and related chiral amines.

Introduction: The Rationale for a Computational Approach

The drug discovery and development pipeline is an intricate, time-consuming, and expensive endeavor.[2][3] Computational methods have emerged as a revolutionary force, accelerating this process by enabling earlier, more informed decision-making.[3][4] For a molecule like (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, which serves as a vital building block for more complex therapeutic agents, a thorough understanding of its intrinsic properties is paramount.[1]

Computational modeling allows us to:

-

Elucidate 3D Structure: In the absence of experimental data, accurately predict the three-dimensional conformation of the molecule.

-

Analyze Electronic Properties: Understand the distribution of charge, reactivity, and potential for non-covalent interactions.

-

Simulate Biological Interactions: Model how the molecule might bind to a protein target, providing insights into its mechanism of action.

-

Predict Pharmacokinetics: Forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, identifying potential liabilities early on.[5]

This guide will walk through a multi-tiered computational workflow, providing both the theoretical underpinnings and practical, step-by-step protocols for each stage of the investigation.

Foundational Analysis: Structural and Electronic Characterization

The first step in any computational study is to obtain an accurate representation of the molecule's structure and electronic landscape. This is achieved primarily through quantum mechanical methods, with Density Functional Theory (DFT) being a robust and widely used approach for molecules of this size.

In Silico Structure Generation and Optimization

Given the absence of a publicly available crystal structure for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, the initial 3D coordinates must be generated and then optimized to find the lowest energy (most stable) conformation.

Experimental Protocol 1: Geometry Optimization using DFT

-

Initial Structure Generation:

-

Use a molecular builder (e.g., in Avogadro, ChemDraw) to sketch the 2D structure of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.

-

Generate initial 3D coordinates, paying attention to the specified (R)-chirality at the C2 carbon.

-

-

Conformational Search (Rationale): The molecule has several rotatable bonds, leading to multiple possible conformers. A thorough conformational search is crucial to identify the global energy minimum.

-

Employ a systematic or stochastic conformational search algorithm (e.g., using software like Spartan or the GMMX module in Gaussian).

-

-

DFT Geometry Optimization:

-

Method Selection: The B3LYP functional is a well-regarded choice for organic molecules, offering a good balance of accuracy and computational cost. To account for non-covalent interactions, especially those involving the chlorine atom, an empirical dispersion correction like Grimme's D3 should be included (B3LYP-D3).

-

Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) provides sufficient flexibility for an accurate description of the geometry and electronic properties.

-

Execution: Perform a full geometry optimization on the lowest-energy conformers identified in the search. This will relax the structure to its nearest energy minimum on the potential energy surface.

-

-

Frequency Analysis (Self-Validation):

-

Purpose: A frequency calculation must be performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Output: This calculation also yields important thermodynamic data, such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

Probing the Electronic Landscape

With an optimized geometry, we can now investigate the electronic properties that govern the molecule's reactivity and intermolecular interactions.

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding where the molecule is likely to interact with other molecules, such as a biological target or a solvent.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method for analyzing the electron density to characterize chemical bonds and non-covalent interactions. For (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, QTAIM can be used to specifically characterize the nature of the halogen bond involving the chlorine atom, which can be a significant factor in ligand-receptor binding. The presence of a bond critical point (BCP) between the chlorine and a potential acceptor atom would provide evidence of a halogen bond.

Table 1: Key Quantum Chemical Descriptors for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (Hypothetical Data)

| Descriptor | Calculated Value | Significance |

| Total Dipole Moment | 3.2 Debye | Indicates overall molecular polarity. |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. |

| LogP | 1.74 | A measure of lipophilicity, important for ADMET. |

Simulating Biological Interactions: Molecular Docking and Dynamics

To understand the potential therapeutic action of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, we must simulate its interaction with a relevant biological target. While this molecule is often a synthetic intermediate, its core structure is found in compounds targeting various receptors. For this guide, we will hypothesize a target, such as a G-protein coupled receptor (GPCR) or an enzyme, to illustrate the workflow.

Molecular Docking: Predicting Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2] This technique is invaluable for generating hypotheses about the binding mode and identifying key intermolecular interactions.

Experimental Protocol 2: Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.

-

-

Ligand Preparation:

-

Use the DFT-optimized, lowest-energy conformer of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.

-

Assign appropriate atom types and charges using a force field (e.g., Gasteiger charges).

-

-

Binding Site Definition:

-

Identify the binding pocket on the receptor. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.

-

-

Docking Execution:

-

Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the ligand into the defined binding site. The software will sample many possible conformations and orientations of the ligand.

-

-

Analysis of Results:

-

Scoring Function: The results are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

Pose Analysis: Visually inspect the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

-

Caption: Molecular Docking Workflow.

Molecular Dynamics (MD) Simulation: Assessing Stability and Dynamics

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. This is crucial for assessing the stability of the predicted binding pose and understanding the role of solvent and protein flexibility.

Experimental Protocol 3: MD Simulation of the Ligand-Receptor Complex

-

System Setup:

-

Take the best-ranked pose from the molecular docking as the starting structure.

-

Place the complex in a simulation box of explicit water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Parameterization:

-

Assign force field parameters to both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

-

Minimization and Equilibration:

-

Perform an energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand. This allows the solvent to relax around the complex.

-

-

Production Run:

-

Run the simulation without restraints for a significant period (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the simulation. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions.

-

Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in the docking study over the course of the simulation to determine their stability.

-

Sources

Navigating the Solubility Landscape of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: A Technical Guide for Drug Development Professionals

Introduction

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structural features, including a chiral center, an amino group, a hydroxyl group, and a chlorinated aromatic ring, impart a unique combination of physicochemical properties that dictate its behavior in different chemical environments. A thorough understanding of its solubility in a range of organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge is fundamental for optimizing reaction conditions, designing effective purification strategies such as crystallization, and formulating drug products with desired bioavailability.

This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. We will delve into its key physicochemical properties, predict its solubility profile across various organic solvent classes, and provide a detailed, self-validating experimental protocol for its empirical determination.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, the following features are of primary importance:

-

Polarity and Hydrogen Bonding: The presence of both a primary amine (-NH2) and a primary alcohol (-OH) group makes the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor. These groups can interact strongly with polar solvents.

-

Aromatic Ring and Halogen Substitution: The 4-chlorophenyl group introduces a nonpolar, hydrophobic region to the molecule. The chlorine atom, being electronegative, slightly increases the polarity of the aromatic ring through induction but also contributes to its lipophilicity.

-

Chirality: As a chiral molecule, its interactions with other chiral molecules or in chiral environments can differ from its enantiomer. However, in achiral solvents, the solubility of enantiomers is identical.[]

-

Amphoteric Nature: The amino group provides basic properties, while the hydroxyl group is weakly acidic. This amphoteric character means its solubility can be significantly influenced by the pH of the medium, particularly in protic solvents. In acidic solutions, the amino group can be protonated to form a more soluble ammonium salt.

These competing structural elements—polar hydrogen-bonding groups and a nonpolar aromatic ring—suggest that the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol will be highly dependent on the chosen solvent system.

Theoretical Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in different classes of organic solvents. It is important to note that the following table represents a qualitative prediction. Empirical determination is necessary for quantitative data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl and amino groups of the solute can form strong hydrogen bonds with the solvent's hydroxyl groups. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and have high dipole moments, which can solvate the polar functional groups of the compound. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Ethers are less polar than alcohols and can only act as hydrogen bond acceptors. The nonpolar aromatic ring will have some affinity for these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | The polarity of these solvents is moderate, and they can interact with the chlorophenyl group. However, their ability to solvate the highly polar amino and hydroxyl groups is limited. |

| Nonpolar Aromatic | Toluene, Benzene | Low | The primary interaction would be between the solvent and the 4-chlorophenyl group. The highly polar functional groups will limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low/Insoluble | The significant difference in polarity between the compound and these solvents will result in poor solvation. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following protocol describes a standard method for determining the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in various organic solvents at a controlled temperature.

Materials and Equipment:

-

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or other suitable units.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Prepare a series of standard solutions of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Self-Validating System and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent for the later time points.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Purity of Materials: The purity of the compound and the solvents should be confirmed prior to the experiment to avoid erroneous results.

Visualization of Experimental Workflow and Influencing Factors

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Caption: Key factors influencing the solubility of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.

Conclusion

While specific quantitative solubility data for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in a wide array of organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be derived from its molecular structure. The interplay between its polar, hydrogen-bonding functional groups and its nonpolar aromatic moiety suggests a nuanced solubility profile, with a preference for polar protic solvents. For drug development professionals, the provided theoretical framework and detailed experimental protocol offer a robust starting point for empirical solubility determination. Accurate solubility data is a cornerstone of efficient process development, enabling informed solvent selection for synthesis, purification, and formulation, ultimately accelerating the journey from laboratory discovery to clinical application.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

MDPI. (2023). Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

-

Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

RSC Publishing. (2013). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Retrieved from [Link]

Sources

Navigating the Safety Profile of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: A Technical Guide for Researchers

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol , a chiral amino alcohol, is a valuable building block in pharmaceutical and chemical synthesis. Its structure, featuring a stereocenter and a chlorinated phenyl ring, offers a unique combination of functionalities for the development of complex molecular architectures. As with any chemical entity destined for research and development, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the material safety data sheet (MSDS) information for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, offering insights into its potential hazards, handling protocols, and emergency procedures.

It is important to note that while the focus of this guide is the (2R)-enantiomer, much of the available safety data is reported under the CAS number 179811-64-4 , which may also represent the racemic mixture. Researchers should exercise due diligence in sourcing their materials and consult supplier-specific safety data sheets.

Chemical Identity and Physicochemical Characteristics

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and are critical for risk assessment and the design of safe handling procedures.

| Property | Data | Source |

| Chemical Name | (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | N/A |

| Synonyms | (2R)-2-amino-2-(4-chlorophenyl)ethanol | N/A |

| CAS Number | 179811-64-4 (unspecified stereochemistry) | N/A |

| Molecular Formula | C₈H₁₀ClNO | N/A |

| Molecular Weight | 171.62 g/mol | N/A |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available. As an amino alcohol, solubility is expected in polar organic solvents. Solubility in water may be limited but enhanced at acidic pH due to the formation of the ammonium salt. | Inferred |

| Stability | Stable under recommended storage conditions. Chiral amino alcohols can be sensitive to air, moisture, and light.[1] | Inferred |

The lack of publicly available, verified data for properties such as melting point, boiling point, and solubility underscores the specialized nature of this compound. Researchers should consider empirical determination of these properties under controlled conditions as part of their initial characterization workflow.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is classified as a hazardous substance. The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory tract.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Causality of Hazards

The toxicological profile of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol can be attributed to its chemical structure. The primary amine group can exhibit basic properties, leading to irritation upon contact with tissues. The aromatic chlorine substituent can influence the compound's metabolic pathways and potential for bioaccumulation, although specific data is lacking. Aromatic amines, as a class, are known to be biologically active and can pose various health risks.[2]

Safe Handling, Storage, and Disposal Protocols

A proactive approach to safety is essential when working with hazardous chemicals. The following protocols are designed to minimize exposure and mitigate risks associated with the handling and storage of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure involves robust engineering controls and the consistent use of appropriate PPE.

Figure 1. Decision workflow for selecting appropriate engineering controls and PPE.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

-

Respiratory Protection: For operations that may generate significant dust or aerosols, or in situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage

Proper storage is crucial for maintaining the stability and integrity of chiral compounds.

-

Temperature: Store in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (2-8°C).

-

Incompatible Materials: Keep away from strong oxidizing agents and acids.

-

Container: Keep the container tightly closed to prevent contamination and decomposition.

Disposal

As a halogenated organic compound, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol must be disposed of as hazardous waste.[3][4][5][6][7]

-

Waste Segregation: Do not mix with non-halogenated waste.

-

Regulations: Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.

Toxicological Profile and First-Aid Measures

Routes of Exposure and Symptoms

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and blurred vision.

First-Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Figure 2. First-aid response flowchart for exposure to (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, get medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.

Fire and Explosion Hazard Data

While not classified as flammable, appropriate precautions should be taken in the event of a fire involving (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3.1. Avoid breathing dust and contact with the material.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.

Conclusion

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a valuable research chemical with a defined set of hazards that require careful management. The primary risks are associated with its acute oral toxicity and its irritant properties to the skin, eyes, and respiratory system. Adherence to the principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment, is essential for its safe handling. While there are gaps in the publicly available data, particularly concerning its physicochemical properties and long-term toxicological effects, the information presented in this guide provides a solid foundation for a comprehensive risk assessment. Researchers are strongly encouraged to consult supplier-specific safety data sheets and to conduct their own risk assessments prior to use.

References

-

Interspecies sensitivity in the aquatic toxicity of aromatic amines. Environmental Toxicology and Pharmacology. [Link]

-

Rodrigues, S., et al. Hidden dangers: aromatic amines and their impact on freshwater species. Journal of Hazardous Materials. [Link]

-

Hidden dangers: aromatic amines and their impact on freshwater species. CIIMAR. [Link]

-

The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Hazardous Waste Segregation. Unknown Source. [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

-

Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

-

Organic Solvent Waste Disposal. The University of British Columbia. [Link]

-

2-Amino-2-phenylethanol. PubChem. [Link]

-

2'-Chlorophenethylamine. PubChem. [Link]

-

2-Amino-2-phenylethan-1-ol. PubChem. [Link]

-

Safety Data Sheet. Unknown Source. [Link]

Sources

- 1. fds.gruposuca.com [fds.gruposuca.com]

- 2. article.imrpress.com [article.imrpress.com]

- 3. bucknell.edu [bucknell.edu]

- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 5. 7.2 Organic Solvents [ehs.cornell.edu]

- 6. campusoperations.temple.edu [campusoperations.temple.edu]

- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 8. Interspecies sensitivity in the aquatic toxicity of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol: Synthesis, Resolution, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, a chiral building block of significant interest in medicinal and synthetic chemistry. The phenylethanolamine scaffold is a core structural motif in numerous biologically active molecules, and the specific (R)-configuration of this compound is often crucial for its interaction with biological targets.[1][2] This document details its chemical identity, key synthetic and resolution strategies, safety protocols, and its role as a versatile synthon in pharmaceutical development.

Core Chemical Identifiers

Accurate identification is paramount in research and development. The following table summarizes the key identifiers for the racemic and enantiomerically pure forms of 2-amino-2-(4-chlorophenyl)ethan-1-ol.

| Identifier | (±)-2-amino-2-(4-chlorophenyl)ethan-1-ol | (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol HCl |

| CAS Number | 179811-64-4[1][2] | 1391448-75-1 |

| IUPAC Name | 2-amino-2-(4-chlorophenyl)ethanol[1] | (2R)-2-amino-2-(4-chlorophenyl)ethanol hydrochloride |

| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO |

| Molecular Weight | 171.62 g/mol | 208.08 g/mol |

| InChI | 1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2[1] | 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |

| InChIKey | AJASJZNNGLIKBY-UHFFFAOYSA-N | Not Available |

| SMILES | C1=CC(=CC=C1C(CN)O)Cl | C1=CC(=CC=C1O)Cl.Cl |

Synthesis and Chiral Resolution Strategies

The synthesis of enantiomerically pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is critical as biological activity is often stereospecific.[1][2] The two primary strategies to obtain the desired (R)-enantiomer are direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis via Transfer Hydrogenation

Asymmetric transfer hydrogenation of α-amino ketones represents a modern, efficient, and greener approach to chiral amino alcohols.[3] This method avoids extensive protection-deprotection steps and often proceeds with high enantioselectivity.

Conceptual Workflow:

The process involves the stereoselective reduction of a precursor, 2-amino-1-(4-chlorophenyl)ethan-1-one, using a chiral catalyst, typically a Ruthenium complex, in the presence of a hydrogen donor like a formic acid/triethylamine mixture.

Caption: Asymmetric transfer hydrogenation workflow.

Detailed Protocol (Adapted from analogous syntheses):

-

Reaction Setup: A reaction vessel is charged with 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride, a chiral Ruthenium catalyst (e.g., 0.1-0.2 mol %), and a solvent such as methanol (approx. 10 volumes).[3]

-

Reagent Addition: A formic acid/triethylamine (5:2) mixture is added as the hydrogen source. The reaction is heated to 60-65 °C.[3]

-

Monitoring: The reaction progress is monitored by HPLC until the starting material is consumed (typically 5-20 hours).[3]

-

Work-up: Upon completion, the mixture is cooled to room temperature. An aqueous base (e.g., 28% NH₄OH) is added to neutralize the mixture and precipitate the free amino alcohol.[3]

-

Isolation: The solid product is collected by filtration, washed with water and a non-polar solvent (like MTBE or ethyl acetate), and dried under vacuum to yield the enantiomerically enriched product.[3] The enantiomeric excess (e.e.) is determined by chiral HPLC.

Causality Insight: The choice of a chiral catalyst (like a Ru-TsDPEN complex) is the cornerstone of this method. The catalyst creates a chiral environment, forcing the hydride transfer from the formic acid to occur on one specific face of the ketone, leading to the preferential formation of the (R)-alcohol. The use of an unprotected α-amino ketone simplifies the process, making it more atom-economical.[3]

Chiral Resolution of Racemic Amino Alcohol

Classical resolution remains a robust and widely used industrial method for separating enantiomers. This technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid.

Conceptual Workflow:

The racemic amino alcohol is reacted with an enantiomerically pure chiral acid (the resolving agent). One of the resulting diastereomeric salts is less soluble and crystallizes out of the solution. This salt is then isolated, and the chiral acid is removed to yield the desired pure enantiomer.

Caption: Chiral resolution via diastereomeric salt formation.

Detailed Protocol (General procedure adapted from patent literature):

-

Salt Formation: Racemic (±)-2-amino-2-(4-chlorophenyl)ethan-1-ol (2 equivalents) and a chiral resolving agent like D-tartaric acid (1 equivalent) are dissolved in a suitable solvent, such as methanol.

-

Crystallization: The solution is stirred, sometimes with gentle cooling, to induce crystallization of the less soluble diastereomeric salt (e.g., the (R)-amino alcohol-D-tartrate salt). This process can take several hours.

-

Isolation: The crystalline salt is isolated by filtration and washed with cold solvent to remove the more soluble diastereomer. The optical purity can be enhanced by recrystallization.

-

Liberation: The purified diastereomeric salt is dissolved or suspended in water, and a base (e.g., NaOH or NH₄OH) is added to neutralize the tartaric acid and liberate the free (R)-amino alcohol, which can then be extracted with an organic solvent.

-

Final Isolation: The organic extracts are dried and concentrated to yield the enantiomerically pure (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.

Self-Validation Insight: This protocol is self-validating through iterative purification. The enantiomeric purity of the product can be checked at each stage using polarimetry or chiral HPLC. If the desired purity is not achieved after the first crystallization, the recrystallization step can be repeated until a consistent optical rotation or a single peak in the chiral chromatogram is observed, confirming the resolution's success.

Spectroscopic and Physical Data (Predicted)

| Property / Technique | Expected Data / Observation |

| Physical Form | White to off-white solid |

| ¹H NMR | Aromatic protons (doublets, ~7.3-7.4 ppm), Methine proton (-CH(OH)-, multiplet, ~4.5-4.7 ppm), Methylene protons (-CH₂OH, multiplets, ~3.5-3.8 ppm), Amine and Hydroxyl protons (broad singlets, variable shift) |

| ¹³C NMR | Aromatic carbons (~128-140 ppm), Carbon bearing hydroxyl group (~70-75 ppm), Carbon bearing amino group (~55-60 ppm) |

| IR Spectroscopy | Broad O-H and N-H stretching (~3200-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), C=C aromatic stretching (~1490-1600 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), C-Cl stretching (~1015, 1090 cm⁻¹) |

| Mass Spectrometry | Expected [M+H]⁺ at m/z ≈ 172.05 |

Applications in Drug Development

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol is a valuable chiral building block for synthesizing more complex and biologically active molecules.[1][2] The primary amine and hydroxyl groups serve as versatile handles for further chemical modification, allowing for the construction of various heterocyclic systems and other derivatives with potential therapeutic applications.[1]

Its structural motif is found in various classes of pharmaceutical agents. For instance, related chiral amino alcohols are key intermediates in the synthesis of drugs like the β3-adrenergic receptor agonist Mirabegron, highlighting the importance of this structural class in modern drug discovery.

Safety and Handling

As a research chemical, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol should be handled with appropriate care in a laboratory setting.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat. |